N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, with the CAS number 2034233-89-9, is a complex organic compound notable for its potential applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of approximately 282.30 g/mol. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to an aromatic system.
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves several steps, including:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and reaction time) can vary based on the desired purity and yield.
The molecular structure of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide features a trifluoromethoxy group attached to a benzene ring, which contributes to its unique properties. The presence of the pyridine and imidazole rings enhances its biological activity.
C1=CC=C(C(=C1)S(=O)(=O)NCCN=C(N)C2=CN=C(N)C=N2)OCCN=C(N)C3=CN=C(N)C=N3
The structure can be visualized using molecular modeling software to analyze bond lengths and angles.
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides:
These reactions are crucial for its potential modifications in drug design.
The mechanism of action for N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide primarily involves inhibition of specific enzymes or receptors in biological pathways:
Data from pharmacological studies would provide insights into its efficacy and specificity against target enzymes or receptors.
Relevant data from stability studies should be referenced to understand its shelf-life and storage conditions.
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has potential applications in:
Further research into its biological activity could reveal additional therapeutic applications and enhance its utility in pharmaceutical development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9